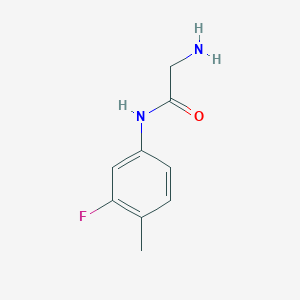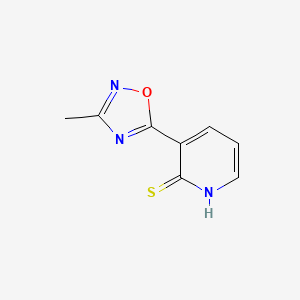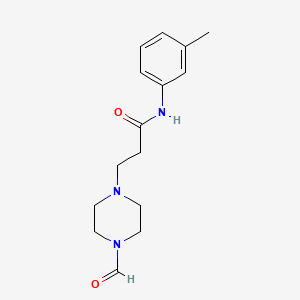![molecular formula C20H14ClF3N2O3S B12494900 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfamoyl group attached to a benzamide structure. Its unique chemical structure imparts distinct physical and chemical properties, making it valuable in medicinal chemistry, material science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide: A similar compound with a chloro group and trifluoromethyl group attached to a benzamide structure.
3-chloro-4-methoxy-N-(3-(trifluoromethyl)phenyl)benzamide: Another related compound with a methoxy group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C20H14ClF3N2O3S |
|---|---|
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
3-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H14ClF3N2O3S/c21-15-5-1-3-13(11-15)19(27)25-16-7-9-18(10-8-16)30(28,29)26-17-6-2-4-14(12-17)20(22,23)24/h1-12,26H,(H,25,27) |
Clave InChI |
UVGQIXMGZISZEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)
![6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12494833.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12494845.png)

![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)

![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione](/img/structure/B12494864.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
